methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate
Overview
Description
Methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes a nitro group and a benzodioxole moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate typically involves the reaction of an amine with a carbamoyl chloride or a similar carbamoylating agent. One common method involves the use of dimethyl carbonate as a carbamoyl donor in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 . The reaction is carried out at elevated temperatures, around 150°C, to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of carbamates often employs continuous flow systems to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact. For example, the reaction of amines with organic carbonates like dimethyl carbonate is a preferred method due to its safety and lower environmental footprint .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme inhibitors and other biological interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate involves its interaction with specific molecular targets. The nitro group and benzodioxole moiety play crucial roles in its reactivity and interactions. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacking the nitro and benzodioxole groups.
Phenyl carbamate: Contains a phenyl group instead of the benzodioxole moiety.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate is unique due to its combination of a nitro group and a benzodioxole moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c1-17-10(14)12-11-4-6-2-8-9(19-5-18-8)3-7(6)13(15)16/h2-4H,5H2,1H3,(H,12,14)/b11-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZGSEGKZKWZFJ-WCIBSUBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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